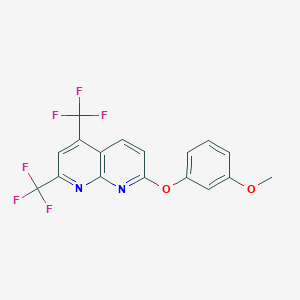![molecular formula C15H12ClF3N6 B2357061 5-クロロ-6-[4-[6-(トリフルオロメチル)ピリダジン-3-イル]ピペラジン-1-イル]ピリジン-3-カルボニトリル CAS No. 2380077-98-3](/img/structure/B2357061.png)
5-クロロ-6-[4-[6-(トリフルオロメチル)ピリダジン-3-イル]ピペラジン-1-イル]ピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound with significant potential in various fields, notably chemistry and medicine. This compound is notable for its unique structural configuration, which integrates a piperazine ring and a pyridazine moiety, both functionalized with additional substituents that influence its reactivity and applications.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate, enabling the synthesis of various complex molecules through its reactive sites.
Biology and Medicine
Drug Development: : It's investigated for potential pharmacological activities, particularly as a ligand for various biological targets.
Biochemical Research: : Used to study enzyme interactions and inhibition mechanisms, providing insights into potential therapeutic uses.
Industry
Material Science: : Utilized in the development of new materials with specific electronic or magnetic properties.
作用機序
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . The trifluoromethylpyridine (TFMP) moiety, another key structural element in this compound, is used in the synthesis of several active agrochemical and pharmaceutical ingredients .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Pyridazine derivatives have been associated with a plethora of activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
The wide range of pharmacological activities associated with pyridazine derivatives suggests that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The use of tfmp derivatives in the protection of crops from pests suggests that these compounds are likely to be stable and effective in various environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile typically begins with the chlorination of pyridine. The intermediate compound then undergoes nucleophilic substitution with a piperazine derivative, followed by coupling with a trifluoromethylpyridazine derivative under controlled conditions. Commonly employed reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are usually carried out at elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for scalability and efficiency. Continuous flow reactors and automated synthesis processes may be utilized to maintain consistency and improve yield. These methods ensure that the compound can be produced in large quantities while maintaining high purity standards required for its various applications.
化学反応の分析
Types of Reactions
Substitution Reactions: : Given the presence of the chloro group, nucleophilic substitution reactions are prevalent
Oxidation and Reduction: : The compound can undergo oxidation and reduction, affecting its pyridine and piperazine rings, altering the electronic properties and reactivity.
Cyclization Reactions: : Potentially forming new ring structures or modifying existing ones.
Common Reagents and Conditions
Nucleophiles: : Reagents like sodium azide or amines for substitution reactions.
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Including lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Depending on the reaction pathway, major products can include derivatives with altered side chains or modified core structures, enhancing or modifying the compound’s biological activity.
類似化合物との比較
5-Chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: : Shares a similar core structure but differs in the functional groups attached to the piperazine ring, influencing its reactivity and biological activity.
6-[4-(Pyridin-3-yl)piperazin-1-yl]pyridazine: : This compound lacks the chloro and cyano groups, resulting in distinct chemical properties and applications.
By understanding these structural nuances, the uniqueness of 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile becomes evident, particularly in its versatility and potential in scientific research and industrial applications.
Hope this helps! Any specifics you'd like to dive deeper into?
特性
IUPAC Name |
5-chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6/c16-11-7-10(8-20)9-21-14(11)25-5-3-24(4-6-25)13-2-1-12(22-23-13)15(17,18)19/h1-2,7,9H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOKNGRIWJHIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)




![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)



